molecular formula C16H14N4O2S B293867 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether

1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether

Cat. No.: B293867
M. Wt: 326.4 g/mol
InChI Key: ZSEVRXPAHPGCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a furan ring, a phenoxypropyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether typically involves multi-step reactions starting from readily available precursors. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired compound with excellent efficiency and high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent and high-yield production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The furan and phenoxypropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Comparison

Compared to similar compounds, 1-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]propyl phenyl ether stands out due to its unique combination of a furan ring and a phenoxypropyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. Additionally, the presence of the triazolo-thiadiazole core enhances its stability and versatility in various applications .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(1-phenoxypropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4O2S/c1-2-12(22-11-7-4-3-5-8-11)15-19-20-14(13-9-6-10-21-13)17-18-16(20)23-15/h3-10,12H,2H2,1H3

InChI Key

ZSEVRXPAHPGCMP-UHFFFAOYSA-N

SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4

Canonical SMILES

CCC(C1=NN2C(=NN=C2S1)C3=CC=CO3)OC4=CC=CC=C4

Origin of Product

United States

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